5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide
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Overview
Description
5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a chloro group, an ethylpiperazine moiety, and a methoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a few hours . The product is then isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: This compound shares the ethylpiperazine moiety and has similar chemical properties.
N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide:
Uniqueness
5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H24ClN3O4S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H24ClN3O4S/c1-4-19-7-9-20(10-8-19)16(21)12-18(2)25(22,23)15-11-13(17)5-6-14(15)24-3/h5-6,11H,4,7-10,12H2,1-3H3 |
InChI Key |
ZHQHZAHHNVCKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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